1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid
Overview
Description
1-{[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C17H17ClN2O3S and its molecular weight is 364.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid is 364.0648413 g/mol and the complexity rating of the compound is 463. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
Research has extensively covered the synthesis of related compounds, focusing on their potential applications in medicinal chemistry. For instance, Patel et al. (2011) detailed the synthesis of new pyridine derivatives using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, leading to compounds with varied antimicrobial activities (Patel, Agravat, & Shaikh, 2011). Similarly, Mushtaque, Avecilla, and Azam (2012) synthesized a series of thiazolidinone derivatives as inhibitors of Entamoeba histolytica, showcasing a method that could potentially be adapted for the synthesis of 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid derivatives with specific biological activities (Mushtaque, Avecilla, & Azam, 2012).
Antimicrobial Activity
The antimicrobial activity of similar compounds has been a significant focus of research. Patel and Agravat (2007) synthesized new pyridine derivatives with notable antibacterial and antifungal activities, which suggests that derivatives of 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid could also possess similar properties (Patel & Agravat, 2007). Deshmukh et al. (2017) explored the antibacterial screening of 1,3,4-thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus, further supporting the potential of structurally related compounds in antimicrobial research (Deshmukh, Karale, Akolkar, & Randhavane, 2017).
Anticancer and Antiamoebic Activities
The compound's related derivatives have been investigated for their anticancer and antiamoebic activities. For example, Atta and Abdel‐Latif (2021) synthesized thiophene-based compounds with significant in vitro cytotoxicity against several cell lines, indicating the potential of 1-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl}-4-piperidinecarboxylic acid derivatives in cancer research (Atta & Abdel‐Latif, 2021). Similarly, Navarro et al. (2000) focused on novel metal-based chemotherapy against tropical diseases, suggesting that structurally related compounds could be explored for treating diseases like Entamoeba histolytica infections (Navarro et al., 2000).
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c18-13-3-1-11(2-4-13)16-19-14(10-24-16)9-15(21)20-7-5-12(6-8-20)17(22)23/h1-4,10,12H,5-9H2,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLSAUDYUXQLGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)CC2=CSC(=N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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